molecular formula C6H11NO2S B8188603 (S)-Thiomorpholine-3-carboxylic acid methyl ester

(S)-Thiomorpholine-3-carboxylic acid methyl ester

Cat. No.: B8188603
M. Wt: 161.22 g/mol
InChI Key: CYKUMLWZCRVBJA-RXMQYKEDSA-N
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Description

(S)-Thiomorpholine-3-carboxylic acid methyl ester: is a chemical compound belonging to the class of thiomorpholine derivatives Thiomorpholine is a sulfur-containing heterocyclic compound, and its derivatives are known for their diverse biological and chemical properties

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiomorpholine or its derivatives as the starting material.

  • Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

  • Esterification: The carboxylic acid group of thiomorpholine-3-carboxylic acid is esterified using methanol in the presence of a catalyst, such as sulfuric acid or an acid chloride, to form the methyl ester.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or large batch reactors.

  • Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity and enantiomeric excess.

Chemical Reactions Analysis

(S)-Thiomorpholine-3-carboxylic acid methyl ester: undergoes various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.

  • Substitution Reactions: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or halides.

  • Coupling: Palladium catalysts and boronic acids.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Esters: Resulting from nucleophilic substitution reactions.

  • Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

(S)-Thiomorpholine-3-carboxylic acid methyl ester: has several scientific research applications:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in biochemical studies to understand the role of sulfur-containing compounds in biological systems.

  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-Thiomorpholine-3-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

(S)-Thiomorpholine-3-carboxylic acid methyl ester: can be compared with other thiomorpholine derivatives and similar compounds:

  • Thiomorpholine-3-carboxylic acid: The parent compound without the methyl ester group.

  • Thiomorpholine-3-carboxylic acid hydrochloride: A related compound with a hydrochloride salt form.

  • Other Thiomorpholine Derivatives: Compounds with different substituents on the thiomorpholine ring.

Uniqueness: The (S)-enantiomer of thiomorpholine-3-carboxylic acid methyl ester is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its racemic or other enantiomeric forms.

Properties

IUPAC Name

methyl (3S)-thiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKUMLWZCRVBJA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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